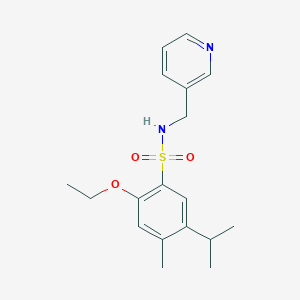![molecular formula C14H19NO3 B5715326 methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
methyl 4-[(2-ethylbutanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-ethylbutanoyl)amino]benzoate, also known as MEBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEBA is a derivative of benzoic acid and has been synthesized using various methods.
作用機序
The exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 4-[(2-ethylbutanoyl)amino]benzoate may exert its therapeutic effects by modulating various signaling pathways in the body. methyl 4-[(2-ethylbutanoyl)amino]benzoate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that methyl 4-[(2-ethylbutanoyl)amino]benzoate can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to reduce oxidative stress and to improve mitochondrial function.
実験室実験の利点と制限
Methyl 4-[(2-ethylbutanoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has low toxicity and is well-tolerated in animal models. However, one limitation of methyl 4-[(2-ethylbutanoyl)amino]benzoate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on methyl 4-[(2-ethylbutanoyl)amino]benzoate. One area of interest is the potential use of methyl 4-[(2-ethylbutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of methyl 4-[(2-ethylbutanoyl)amino]benzoate's pharmacokinetic properties could lead to the development of novel therapeutic agents based on methyl 4-[(2-ethylbutanoyl)amino]benzoate.
合成法
Methyl 4-[(2-ethylbutanoyl)amino]benzoate can be synthesized using various methods. One of the methods involves the reaction of 4-aminobenzoic acid with 2-ethylbutyric anhydride in the presence of a catalyst such as pyridine. The resulting product is then methylated using dimethyl sulfate. The final product is purified using column chromatography.
科学的研究の応用
Methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential use in the treatment of diabetes and obesity.
特性
IUPAC Name |
methyl 4-(2-ethylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZZZDBSZOJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-ethylbutanoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)


